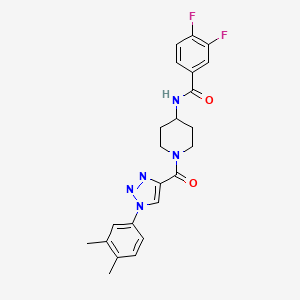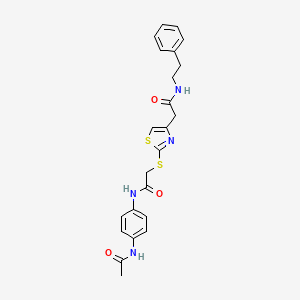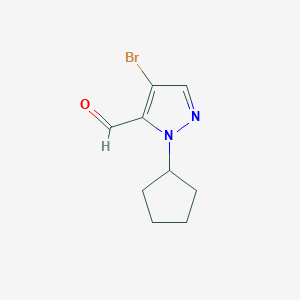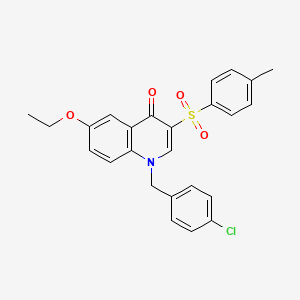amine CAS No. 1246821-35-1](/img/structure/B2805900.png)
[(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine, also known as BTE-TMB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine is not fully understood, but it is thought to involve the binding of the compound to specific targets in biological systems. This binding can lead to changes in the activity of enzymes and other proteins, which can in turn affect cellular processes.
Biochemical and Physiological Effects:
[(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has been shown to have fluorescent properties, which make it useful for imaging biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine in lab experiments is its versatility. It has been shown to have a variety of applications, making it useful for a wide range of studies. Additionally, its fluorescent properties make it useful for imaging studies. However, one limitation of using [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are many potential future directions for research on [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine. One area of interest is the development of new applications for the compound, such as in the study of protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine, which could lead to the development of new drugs and therapies. Finally, there is a need for further studies on the safety and toxicity of [(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine, particularly with regard to its potential use in humans.
Métodos De Síntesis
[(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine can be synthesized using a multi-step process involving the reaction of 5-bromo-2-ethoxyphenol with 1,1,3,3-tetramethylbutylamine, followed by the addition of a sulfonamide group. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
[(5-Bromo-2-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine has been studied for its potential use as a tool in scientific research. It has been shown to have a variety of applications, including as a fluorescent probe for imaging biological systems, as a modulator of protein-protein interactions, and as an inhibitor of enzymes such as carbonic anhydrase and histone deacetylases.
Propiedades
IUPAC Name |
5-bromo-2-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO3S/c1-7-21-13-9-8-12(17)10-14(13)22(19,20)18-16(5,6)11-15(2,3)4/h8-10,18H,7,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWZBFNYAMKVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2805817.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2805818.png)





![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2805827.png)
![4-acetamido-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2805828.png)

![2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide](/img/structure/B2805831.png)
![8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2805837.png)
![methyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2805839.png)
